5-乙酰基-6-氨基-1,3-二甲基尿嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

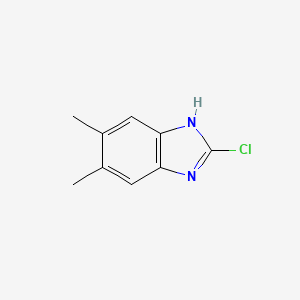

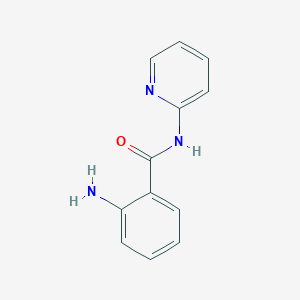

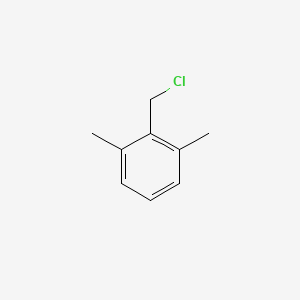

“5-Acetyl-6-amino-1,3-dimethyluracil” is a chemical compound . It contains a total of 25 bonds, including 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 imide (-thio) .

Synthesis Analysis

The synthesis of uracil-based compounds, such as “5-Acetyl-6-amino-1,3-dimethyluracil”, can be achieved by reacting 6-amino-1,3-dimethyluracil with other derivatives. This reaction can be catalyzed by nano-Ag at 70 °C .

Molecular Structure Analysis

The molecular formula of “5-Acetyl-6-amino-1,3-dimethyluracil” is C8H11N3O3 . It has a molecular weight of 197.191 Da . The structure includes a six-membered ring, a ketone, a urea derivative, a primary amine, and an imide .

Chemical Reactions Analysis

The reaction of 5,6-diamino-1,3-dimethyluracil with α, β-dihalopropanones results in β-(5-amno-6-amino-1,3-uracil)chalcones .

Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 155.15 g/mol .

科学研究应用

抗菌和抗氧化活性

“5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”衍生物已被合成并评估其潜在的抗菌和抗氧化活性。 这些化合物对某些细菌和真菌菌株显示出有效性,使其在开发新的抗菌剂方面具有价值 .

杂环化合物的合成

尿嘧啶衍生物,包括“5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”,在嘌呤的合成中起着至关重要的作用,而嘌呤是许多具有药理活性的分子的基本组成部分。 它们在创建具有潜在药理学应用的各种杂环化合物方面特别有用 .

抗癌和抗肿瘤剂

研究表明,尿嘧啶衍生物可以表现出抗癌和抗肿瘤活性。 “5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”的结构特征使其成为癌症研究中进一步探索的候选者,有可能导致开发新的抗癌药物 .

抗病毒应用

一些尿嘧啶衍生物已显示出对脑炎病毒和肠道病毒的抗病毒活性。 “5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”的独特结构可能为合成抗病毒剂提供平台,这些抗病毒剂可以为治疗这些感染做出贡献 .

腐蚀抑制剂

1,3-苯并噻嗪酮衍生物可以从尿嘧啶衍生物合成,已被用作腐蚀抑制剂。 这种应用在金属保存至关重要的工业环境中具有重要意义 .

抗炎特性

从尿嘧啶化合物合成1,3-苯并噻嗪酮衍生物导致发现具有抗炎特性的物质。 这些发现对于开发新的抗炎药物具有重要意义 .

抗糖尿病和降压作用

尿嘧啶衍生物,如喹唑啉酮化合物,与抗糖尿病和降压作用有关。 这表明“5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”可用于合成具有类似治疗益处的化合物 .

抗HIV活性

喹唑啉酮衍生物可以使用尿嘧啶衍生物创建,已显示出抗HIV活性。 这突出了“5-乙酰基-6-氨基-1,3-二甲基尿嘧啶”在HIV治疗的研发中的潜力 .

作用机制

Target of Action

The primary target of 5-Acetyl-6-amino-1,3-dimethyluracil is DNA oligonucleotides . It has been used as a substitute for thymine in the chemistry of DNA oligonucleotides . This suggests that it may interact with DNA and potentially influence gene expression or replication.

Mode of Action

5-Acetyl-6-amino-1,3-dimethyluracil interacts with its targets through hydrogen bonding . Specifically, it binds as a third strand capable of forming a triple-stranded DNA formation through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This unique mode of action allows it to influence the structure of DNA and potentially alter its function.

Biochemical Pathways

It is known to inhibit the incorporation of guanosine into nucleic acids , suggesting that it may interfere with nucleic acid synthesis and potentially disrupt normal cellular processes.

Result of Action

5-Acetyl-6-amino-1,3-dimethyluracil has been reported to have antitumor, antibacterial, and antiviral effects . It is also widely used as a cell cycle inhibitor , suggesting that it may have cytostatic effects. Additionally, it has been shown to cause a partial degree of synchronization for root tip cells of Vicia Fabia in the nuclear stage .

实验室实验的优点和局限性

5-Acetyl-6-amino-1,3-dimethyluracil has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively easy to synthesize and purify, and is also relatively stable. In addition, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, one of the major limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.

未来方向

There are a number of potential future directions for 5-Acetyl-6-amino-1,3-dimethyluracil. One potential direction is to further explore its potential applications in the study of the biochemical and physiological effects of various compounds. In addition, further research could be conducted to explore its potential use in the synthesis of various compounds, such as nucleic acids, carbohydrates, and peptides. Finally, further research could be conducted to explore the mechanism of action of 5-Acetyl-6-amino-1,3-dimethyluracil, as well as to identify potential new uses for the compound.

合成方法

5-Acetyl-6-amino-1,3-dimethyluracil can be synthesized from the reaction of 1,3-dimethyluracil with acetic anhydride in the presence of aqueous sodium hydroxide. The reaction takes place at a temperature of 50-60°C and yields a product with a yield of approximately 70%. The product can then be purified by recrystallization from aqueous ethanol.

安全和危害

属性

IUPAC Name |

5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIVTPCAYOUSLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313080 |

Source

|

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32970-32-4 |

Source

|

| Record name | NSC266175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)